Diethanolamine cetyl phosphate
Description
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Properties
CAS No. |
65122-24-9 |
|---|---|
Molecular Formula |
C20H46NO6P |
Molecular Weight |
427.6 g/mol |
IUPAC Name |
hexadecyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C16H35O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;6-3-1-5-2-4-7/h2-16H2,1H3,(H2,17,18,19);5-7H,1-4H2 |
InChI Key |
GKKMCECQQIKAHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |
Related CAS |
65138-84-3 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Diethanolamine Cetyl Phosphate
Diethanolamine (B148213) cetyl phosphate (B84403) is an organophosphate salt synthesized through a multi-step process involving esterification and subsequent neutralization. vulcanchem.com The primary precursors for this compound are a long-chain fatty alcohol (cetyl alcohol), a phosphorylating agent, and an alkanolamine (diethanolamine).
The synthesis typically begins with the phosphorylation of cetyl alcohol (a 16-carbon fatty alcohol). Common phosphorylating agents include phosphorus pentoxide (P₂O₅) and pyrophosphoric acid (H₄P₂O₇). vulcanchem.comshreechem.in The reaction of cetyl alcohol with the phosphorylating agent yields a mixture of mono- and dicetyl phosphates. google.comepo.org The ratio of these mono- and di-esters can be controlled by adjusting the reaction conditions, such as the molar ratio of the reactants. lankem.comlankem.com For instance, using phosphorus pentoxide at a 3:1 mole ratio of alcohol to P₂O₅ can produce an equimolar mixture of mono- and diesters. lankem.com
A chlorine-free synthesis method involves reacting cetyl alcohol with pyrophosphoric acid in a solvent like cyclohexane (B81311) at elevated temperatures, typically between 70-85°C. vulcanchem.comepo.orggoogleapis.com This is followed by hydrolysis to yield the cetyl phosphate mixture. epo.orggoogleapis.com An older method utilized phosphorus oxychloride, but this process is now less favored due to the formation of organochlorine impurities. google.comepo.org
The final step in the synthesis is the neutralization of the acidic cetyl phosphate mixture with diethanolamine. vulcanchem.comgoogle.com This acid-base reaction forms the diethanolamine cetyl phosphate salt. vulcanchem.com The resulting product is typically a complex mixture containing monocetyl phosphate, dicetyl phosphate, and residual unreacted cetyl alcohol. vulcanchem.comepo.org
Table 1: Precursor Chemicals for this compound Synthesis
| Compound Name | Chemical Formula | Role in Synthesis |
| Cetyl Alcohol | C₁₆H₃₄O | Hydrophobic long-chain alcohol |
| Phosphorus Pentoxide | P₂O₅ | Phosphorylating agent |
| Pyrophosphoric Acid | H₄P₂O₇ | Phosphorylating agent |
| Diethanolamine | C₄H₁₁NO₂ | Neutralizing agent and hydrophilic head group precursor |
Design Principles for Tailored Amphiphilic Structures Via Phosphate Chemistry
The amphiphilic nature of diethanolamine (B148213) cetyl phosphate (B84403), which underpins its function as a surfactant and emulsifier, is a direct result of its molecular architecture. vulcanchem.comfarmoganic.com This structure consists of a long, hydrophobic cetyl tail and a hydrophilic diethanolamine-phosphate head group. The principles of phosphate chemistry allow for the precise tailoring of such amphiphilic structures to achieve desired properties for various applications. lankem.comhroc.in
The key design parameters that can be manipulated during the synthesis of phosphate ester-based surfactants include:
The Phosphorylating Agent: The choice of phosphorylating agent, such as phosphorus pentoxide or polyphosphoric acid, affects the resulting ratio of monoester to diester in the product mixture. shreechem.inlankem.com Phosphorus pentoxide tends to produce a higher proportion of diesters, which are more oil-soluble, while polyphosphoric acid favors the formation of monoesters. shreechem.in
Ethoxylation: While not always present, the introduction of ethylene (B1197577) oxide groups between the alkyl chain and the phosphate group can further modify the surfactant's properties, increasing its water solubility and affecting its foaming and emulsification characteristics. researchgate.net
By carefully selecting the precursor chemicals and controlling the reaction conditions, manufacturers can produce a range of phosphate ester surfactants with tailored properties. For example, a higher monoester content generally leads to better water solubility and detergency, while a higher diester content enhances emulsification and oil-solubility. shreechem.in The ability to control the mono-to-diester ratio is a critical aspect of designing phosphate ester surfactants for specific applications. lankem.comhroc.in
Table 2: Influence of Structural Components on Amphiphilic Properties
| Structural Component | Influence on Properties |
| Alkyl Chain Length (e.g., Cetyl) | Determines the hydrophobic character and oil solubility. |
| Monoester vs. Diester Ratio | Affects the balance between water and oil solubility, influencing emulsification and detergency. |
| Neutralizing Agent (e.g., Diethanolamine) | Provides the hydrophilic head group and influences water solubility and stability. |
Fundamental Interfacial and Colloidal Behavior of Diethanolamine Cetyl Phosphate
Mechanisms of Interfacial Tension Reduction by DCP
Diethanolamine (B148213) cetyl phosphate (B84403) is an organophosphate salt formed from the neutralization of cetyl phosphate with diethanolamine. vulcanchem.com Its structure features a long hydrophobic cetyl chain (C16) and a hydrophilic diethanolamine-phosphate headgroup. vulcanchem.com This amphiphilic nature is the basis for its function as a surfactant, which involves reducing the interfacial tension between immiscible phases like oil and water. vulcanchem.comfarmoganic.com Anionic surfactants, a class to which DCP belongs, can modify surface properties through mechanisms such as interacting with organic species via their hydrophobic tails, which exposes the surfactant's hydrophilic headgroup, and through electrostatic interactions with surfaces. mdpi.com
Adsorption Isotherms at Liquid-Liquid and Air-Liquid Interfaces
The reduction in surface or interfacial tension by a surfactant is a direct consequence of its adsorption at the interface. This process is typically described quantitatively by adsorption isotherms, which relate the concentration of the surfactant in the bulk solution to the amount adsorbed at the interface at a constant temperature. ethz.chresearchgate.net Common models used to describe surfactant adsorption include the Langmuir, Frumkin, and Gibbs isotherms. ethz.chresearchgate.net
Langmuir Isotherm: This model assumes monolayer adsorption onto a surface with a finite number of identical and equivalent sites, with no interaction between adsorbed molecules. researchgate.net
Frumkin Isotherm: This model is an extension of the Langmuir model that accounts for lateral interactions between the adsorbed surfactant molecules. researchgate.net
Gibbs Adsorption Isotherm: This thermodynamic equation relates the change in surface tension to the surface excess concentration of the surfactant. ethz.ch
While these models are widely applied to characterize surfactants, specific experimental adsorption isotherm data for Diethanolamine Cetyl Phosphate at liquid-liquid or air-liquid interfaces are not extensively detailed in publicly available research. However, the general principle holds that as the concentration of DCP in a solution increases, its molecules will accumulate at an interface until a saturation point is reached, which corresponds to the critical micelle concentration (CMC). mdpi.comethz.ch The efficiency of adsorption and the resulting interfacial tension reduction are dictated by the molecule's structure.
Influence of Molecular Packing and Headgroup Interactions
The effectiveness of a surfactant is significantly influenced by how its molecules pack at an interface and the nature of the interactions between their headgroups. ethz.ch For DCP, the long, linear C16 alkyl chain promotes strong hydrophobic interactions that drive it out of the aqueous phase to the interface.
Micellization and Self-Assembly Properties
Above a certain concentration in a solvent, surfactant monomers spontaneously associate to form colloidal-sized aggregates known as micelles. mdpi.com This process, called micellization, is an alternative mechanism for removing the hydrophobic tails from the unfavorable solvent environment. The specific concentration at which this occurs is known as the critical micelle concentration (CMC). mdpi.commdpi.com
Critical Micelle Concentration (CMC) Determination Methodologies
The CMC is a fundamental property of a surfactant and can be determined by monitoring an abrupt change in various physicochemical properties of the solution as a function of surfactant concentration. mdpi.com While a precise, experimentally verified CMC for this compound is not widely published, an estimated value is reported to be in the range of 0.01–0.1 mM. vulcanchem.com The determination of a definitive value would involve established experimental techniques.
| Methodology | Principle | Reference |
|---|---|---|
| Surface Tensiometry | Measures the surface tension of the surfactant solution. The surface tension decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant. The CMC is identified at the break point in the plot of surface tension versus concentration. | mdpi.com |
| Conductometry | Applicable to ionic surfactants. The conductivity of the solution is plotted against concentration. The graph shows two lines with different slopes, and their intersection point corresponds to the CMC. This change in slope is due to the different mobility of micelles compared to free monomers. | iaea.org |
| Spectrophotometry / Fluorescence | Uses a dye or a fluorescent probe that partitions differently between the aqueous bulk and the hydrophobic micellar core. An abrupt change in the spectral properties (e.g., absorbance, fluorescence intensity, Stokes shift) is observed at the CMC. | govinfo.govnih.gov |
| Light Scattering | The intensity of scattered light increases significantly when micelles form due to their larger size compared to monomers. The CMC is determined from the concentration at which this sharp increase begins. | mdpi.com |
Aggregation Behavior and Micellar Structure Characterization
The structure of the aggregates formed by surfactants is dependent on factors such as molecular geometry (packing parameter), concentration, temperature, and the presence of electrolytes or co-surfactants. iisc.ac.intechnion.ac.il Surfactants can form various structures, including spherical, cylindrical (rod-like), and lamellar phases. technion.ac.il
Spherical Micelles: At concentrations just above the CMC, surfactants with a larger headgroup and a smaller tail typically form spherical micelles, with the hydrophobic tails sequestered in the core and the hydrophilic headgroups forming the outer shell.
Rod-like Micelles: As the surfactant concentration increases, or upon the addition of salt which screens headgroup repulsion, spherical micelles can grow into cylindrical or rod-like structures. okayama-u.ac.jp
Lamellar Phases: At higher concentrations, or in the presence of co-surfactants like fatty alcohols, surfactants can form lamellar phases. researchgate.net These consist of stacked bilayers of surfactant molecules separated by layers of the solvent. Research has shown that alkyl phosphates, such as potassium cetyl phosphate, are effective at forming these ordered, lamellar structures in emulsions, often in combination with ingredients like cetyl alcohol. tiiips.com Patents also indicate that non-ionic alkyl phosphates, including cetyl phosphate, can be used to create lamellar phases, which are desirable for their ability to structure cosmetic formulations and provide sustained release of active ingredients. google.com Given that this compound is a salt of cetyl phosphate, it is highly probable that it also participates in the formation of lamellar gel networks, a property leveraged in many cosmetic and pharmaceutical formulations. researchgate.net
Influence of Counterions and Ionic Strength on Micellar Geometries
In aqueous solutions, an increase in ionic strength, typically achieved by adding salts, impacts the aggregation behavior of ionic surfactants. researchgate.net The added electrolytes help to shield the electrostatic repulsion between the charged head groups (the phosphate groups in DCP) at the micelle's surface. This reduction in repulsion allows the surfactant molecules to pack more closely, which generally leads to a decrease in the critical micelle concentration (CMC) and can favor transitions from spherical to more elongated, rod-like micellar geometries. researchgate.netgoogle.com
Formation and Stabilization of Emulsion Systems
This compound is primarily utilized as an emulsifier and surfactant, playing a crucial role in the formation and stabilization of emulsions. farmoganic.com It is particularly effective in creating oil-in-water (O/W) emulsions, where it acts as the primary stabilizing agent, but it can also function as an auxiliary emulsifier in water-in-oil (W/O) systems. farmoganic.comgoogle.comgoogle.com Its amphiphilic nature, possessing both a hydrophilic phosphate-diethanolamine head group and a lipophilic cetyl tail, allows it to adsorb at the oil-water interface, reducing the interfacial tension and creating a protective barrier that prevents the dispersed droplets from coalescing.
Theoretical Frameworks of Emulsion Stability with Anionic Surfactants
The stability of an emulsion is not thermodynamically favorable; dispersed systems tend to break down over time to minimize interfacial energy. wiley-vch.de Anionic surfactants like DCP impart kinetic stability, creating an energy barrier that significantly slows down the degradation processes. wiley-vch.de
Ostwald Ripening and Coalescence Prevention Mechanisms
Emulsion instability is often driven by two primary mechanisms: coalescence and Ostwald ripening. wiley-vch.deresearchgate.net
Coalescence is the process where two or more droplets merge to form a single, larger droplet. This occurs when the thin liquid film separating the droplets ruptures. wiley-vch.de Anionic surfactants like DCP prevent this by forming a charged interfacial film around the oil droplets. The hydrophilic phosphate head groups create a strong electrostatic and steric barrier, repelling approaching droplets and hindering their fusion. google.com The ability of the emulsifier to form a solidified or highly resilient interfacial layer is a critical factor in controlling coalescence. researchgate.net
Ostwald Ripening is a process where larger droplets grow at the expense of smaller ones due to the diffusion of the dispersed phase through the continuous phase. wiley-vch.deucl.ac.uk This is driven by the higher solubility of the dispersed phase in smaller droplets compared to larger ones (an effect of interfacial curvature). wiley-vch.de Surfactants can mitigate Ostwald ripening primarily by reducing the oil-water interfacial tension, which lowers the driving force for diffusion. ucl.ac.uk Furthermore, a densely packed surfactant film at the interface can act as a physical barrier, hindering the mass transfer of oil molecules from the droplets into the continuous phase. ucl.ac.uk
Role of Interfacial Rheology in Emulsion Longevity
The long-term stability of an emulsion is intrinsically linked to the rheological properties of the surfactant film at the oil-water interface. wikipedia.orgjst.go.jp Interfacial rheology, which describes the response of the interfacial layer to deformation, provides insight into the mechanical strength and elasticity of this film. wikipedia.orgmdpi.com
A high interfacial elasticity, often quantified by the interfacial dilatational modulus, is crucial for emulsion longevity. When droplets collide or are subjected to mechanical stress, a highly elastic interfacial film can deform without rupturing and then quickly recover, preventing coalescence. This elasticity is partly attributed to the Gibbs-Marangoni effect, where a local stretching of the interface creates a surfactant concentration gradient. mdpi.com This gradient, in turn, generates a gradient in interfacial tension that induces a flow of liquid back into the thinning film between droplets, effectively "healing" the disturbance and promoting stability. mdpi.com Therefore, the viscoelastic nature of the DCP layer adsorbed at the interface is a key determinant of the resulting emulsion's robustness against physical breakdown. wikipedia.org
Oil-in-Water (O/W) Emulsion Systems Stabilized by DCP
This compound and its chemical relatives are well-established as primary emulsifiers for creating stable O/W emulsions. farmoganic.comgoogle.com In these systems, oil droplets are dispersed within a continuous water phase. DCP arranges itself at the interface, with its lipophilic cetyl tail anchored in the oil droplet and its hydrophilic head projecting into the water, forming a stabilizing barrier.
Research on analogous phosphate-based emulsifying systems has shown they can form highly ordered liquid crystalline structures at the oil-water interface. scirp.org These lamellar gel networks can entrap the oil droplets within the continuous phase, providing exceptional stability. The degree of neutralization of the phosphate group (i.e., the pH of the system) can significantly affect the emulsion's properties. For instance, in a related system, increasing the pH was found to decrease the average globule size, leading to a finer and potentially more stable emulsion. scirp.org
Table 1: Effect of pH on Emulsion Globule Size in a Related Phosphate-Based Emulsifying Wax System Data based on findings for a Crodafos CES system containing dicetyl phosphate. scirp.org
| Cream pH | Mean Emulsion Globule Size (µm) | Observation |
| 3.5 | > 10 | Larger globule size |
| 5.5 | ~ 5-7 | Intermediate globule size |
| 7.4 | ~ 2-3 | Smaller globule size |
| 9.0 | < 2 | Finest globule size |
Water-in-Oil (W/O) Emulsion Systems with Auxiliary Emulsifiers
While primarily an O/W emulsifier, cetyl phosphate derivatives can also serve as effective secondary or auxiliary emulsifiers in the formulation of W/O emulsions. google.comgoogle.com In a W/O emulsion, water droplets are dispersed in a continuous oil phase. These systems are typically stabilized by low Hydrophile-Lipophile Balance (HLB) emulsifiers that are more soluble in oil than in water. specialchem.com
Table 2: Illustrative Example of a W/O Cream Formulation with a Phosphate Emulsifier as an Auxiliary Agent Based on a formulation described in patent literature. google.comgoogle.com
| Phase | Ingredient | Role |
| A (Oil Phase) | Mineral Oil | Continuous Phase |
| Beeswax | Structuring Agent / Primary Emulsifier | |
| Sorbitan Oleate | Primary W/O Emulsifier | |
| Cetyl Phosphate Salt | Auxiliary Emulsifier | |
| B (Water Phase) | Purified Water | Dispersed Phase |
| Borax | Neutralizing Agent for Cetyl Phosphate | |
| Glycerin | Humectant |
Interaction with Other Surfactants and Co-surfactants in Binary and Ternary Systems
This compound (DCP), an organophosphate salt formed from the neutralization of cetyl phosphate with diethanolamine, functions as a key emulsifier and surfactant in various formulations. vulcanchem.comfarmoganic.comparchem.com Its behavior is significantly influenced by interactions with other surface-active agents. In multi-component systems, these interactions can lead to complex colloidal and interfacial phenomena, dictating the final properties and stability of the product. The amphiphilic nature of DCP, with its hydrophobic cetyl chain and hydrophilic diethanolamine-phosphate headgroup, allows it to participate in the formation of mixed aggregates such as vesicles and micelles with other surfactants. vulcanchem.com
Synergistic and Antagonistic Effects in Mixed Micellar Systems
The combination of this compound with other surfactants can result in either synergistic or antagonistic effects, which are particularly evident in the behavior of mixed micellar or vesicular systems. Synergism occurs when the properties of the mixture are more favorable than the sum of its individual components, often manifesting as a lower critical micelle concentration (CMC) than that of any single surfactant in the mix. mdpi.com Antagonism is the opposite effect. These interactions are governed by the molecular structures of the participating surfactants, including charge, headgroup size, and alkyl chain length. mdpi.comresearchgate.net
Research into vesicular systems known as niosomes provides insight into these interactions. The inclusion of a charge-inducing agent like dicetyl phosphate (a close structural relative of DCP) can alter the encapsulation efficiency of these vesicles, and this effect is highly dependent on the co-surfactant used. researchgate.netnih.gov For instance, in studies involving Span and Tween series surfactants, the presence of the cetyl phosphate moiety demonstrated both synergistic and antagonistic behaviors. When mixed with Span 20 and Span 80, drug entrapment within the vesicles increased, suggesting a synergistic interaction that improved the stability or capacity of the aggregate structure. researchgate.net Conversely, when combined with Span 40 and Span 60, drug entrapment decreased, indicating an antagonistic effect where the combination of surfactants was less effective than the individual components. researchgate.net These findings highlight that the nature of the co-surfactant's alkyl side-chain is a critical determinant of the interaction with DCP. researchgate.net
Table 1: Interaction of Cetyl Phosphate Moiety with Co-Surfactants in Vesicular Systems
| Co-Surfactant | Active Agent | Observed Effect on Entrapment Efficiency | Implied Interaction |
|---|---|---|---|
| Span 20 | Zidovudine | Increased | Synergistic |
| Span 40 | Zidovudine | Decreased | Antagonistic |
| Span 60 | Zidovudine | Decreased | Antagonistic |
| Span 80 | Zidovudine | Increased | Synergistic |
Data sourced from studies on dicetyl phosphate, which informs the behavior of the cetyl phosphate anion in DCP. researchgate.net
Phase Behavior of Multi-Component Surfactant Blends with DCP
In ternary systems, such as those used to form niosome vesicles, DCP is often combined with a non-ionic surfactant and a stabilizer like cholesterol. nih.govnih.gov The interactions within these blends are complex. Studies on systems containing monopalmitoyl glycerol (B35011) (MPG), cholesterol (Chol), and dicetyl phosphate (DCP) demonstrate the critical role of the phosphate surfactant in vesicle assembly. nih.gov In a specific weight ratio of 5:4:1 (MPG:Chol:DCP), molecular dynamics simulations showed that the presence of cholesterol and the phosphate surfactant was essential for the formation of stable bilayers. nih.gov The inclusion of a charged surfactant like DCP into the bilayer can increase the separation between membrane layers due to electrostatic repulsion and interactions with water molecules, which in turn influences the vesicle's size and polydispersity. nih.gov This demonstrates DCP's function in modulating the phase behavior, driving the system toward stable, organized vesicular structures. The stability of such systems is also temperature-dependent; mixtures of MPG, cholesterol, and DCP have shown degradation at elevated temperatures (140°C), whereas they remain stable at lower temperatures (90°C) that are still sufficient for vesicle production. nih.gov
Table 2: Phase Behavior of a Multi-Component System Containing a Cetyl Phosphate Moiety
| Component | System Ratio (by weight) | Observation |
|---|---|---|
| Monopalmitoyl Glycerol (MPG) | 5 | Forms the primary vesicle structure with other components. nih.gov |
| Cholesterol (Chol) | 4 | Essential for bilayer assembly; higher concentrations can decrease the time required for niosome formation. nih.gov |
This table is based on findings from a ternary system used for niosome formulation, illustrating the interactive role of a cetyl phosphate surfactant. nih.gov
Diethanolamine Cetyl Phosphate in Advanced Formulation Science
Role in Stabilizing Complex Disperse Systems
Diethanolamine (B148213) cetyl phosphate (B84403) is a versatile oil-in-water (O/W) emulsifier valued in formulation science for its ability to create and maintain the stability of complex multiphase systems. deascal.comalsglobal.comservochem.com Its molecular architecture, featuring a lipophilic cetyl chain and a hydrophilic diethanolamine-phosphate headgroup, allows it to effectively reduce interfacial tension between oil and water phases. vulcanchem.com This amphiphilic nature is central to its function in forming the structured colloidal systems necessary for the stability and desired textural properties of advanced cosmetic and pharmaceutical formulations. deascal.comresearchgate.net
As a phospholipid analogue, diethanolamine cetyl phosphate plays a crucial role in the self-assembly of bilayer structures like liposomes and nanocapsules. These vesicles are instrumental as delivery systems for active ingredients. The emulsifier's structure, with its single hydrocarbon tail and polar headgroup, facilitates its incorporation into lipid bilayers, where it enhances the stability and integrity of the vesicular membrane.
Multilamellar vesicles (MLVs) are structures composed of multiple concentric lipid bilayers, resembling an onion, that can encapsulate both hydrophilic and lipophilic substances. nih.gov The preparation of MLVs is often achieved through methods like thin-film hydration, where a lipid mixture is dissolved in an organic solvent, the solvent is evaporated to form a thin film, and the film is then hydrated with an aqueous phase. nih.govscispace.com
This compound is integral to this process. When included in the lipid mixture, its amphiphilic properties guide the self-assembly of the lipid molecules into organized bilayer sheets upon hydration. researchgate.net The hydration and agitation of the lipid film cause these sheets to swell and fold upon themselves, trapping aqueous solution between the layers and forming the characteristic multilamellar structure. nih.gov The presence of this compound, often in combination with fatty alcohols like cetyl or stearyl alcohol, promotes the formation of these stable, ordered lamellar structures. aps.orgdsm.com Optimization of these vesicles involves controlling parameters such as lipid concentration, hydration temperature, and agitation speed to achieve desired characteristics. scispace.com
The homogeneity of a vesicular dispersion is critical for its performance and stability. This compound significantly influences the size distribution of liposomes and nanocapsules. The phosphate group in the molecule's head imparts an anionic charge on the surface of the vesicles at relevant pH levels. dsm.com This negative charge creates electrostatic repulsion between adjacent vesicles. dsm.com
This repulsive force is a key mechanism for stabilization; it prevents the vesicles from aggregating and coalescing into larger, less stable droplets. dsm.com The result is a dispersion of smaller, more uniform vesicles with a narrower size distribution. Research on the closely related potassium cetyl phosphate has shown that this emulsifier forms distinct micro-domains on the surface of lamellar sheets and vesicles, which enhances this repulsive effect and leads to exceptional emulsion stability. dsm.comcosmeticsandtoiletries.com A narrow and consistent vesicle size distribution is often indicative of a robust and stable formulation. nih.gov
The rheology—or the flow and deformation characteristics—of a formulation is critical to its sensory feel, application, and physical stability. This compound, in concert with co-emulsifiers like fatty alcohols, is a primary driver of the unique rheological profiles seen in many cream and lotion formulations. researchgate.netaps.org
This compound is a key component in the formation of lamellar gel networks (LGNs). researchgate.netulprospector.com These are multiphase colloidal structures where bilayers of the emulsifier and a co-surfactant (typically a long-chain fatty alcohol) swell in water to form an ordered, interconnected network throughout the aqueous phase of an emulsion. aps.orgulprospector.com The alkyl chains within these bilayers are often in a crystalline or gel-like state, which imparts significant rigidity to the structure. ulprospector.com
This network immobilizes the continuous water phase, leading to a substantial increase in viscosity. researchgate.net The resulting formulations exhibit a characteristic creamy texture and shear-thinning behavior, meaning the viscosity decreases under shear stress (e.g., when rubbed on the skin), allowing for easy application. ulprospector.com The concentration of the emulsifiers and the ratio between the high-HLB surfactant (this compound) and the low-HLB co-surfactant (fatty alcohol) are critical parameters for controlling the final viscosity of the formulation. ulprospector.com
Below is a data table illustrating the capacity of cetyl phosphate systems to stabilize high concentrations of oil, a key factor in maintaining formulation integrity and viscosity.
| Emulsifier System | Emulsifier Concentration | Maximum Oil Phase Stabilized | Reference |
| Potassium Cetyl Phosphate | 1% | Up to 75% | cosmeticsandtoiletries.com |
The formation of liquid crystalline phases is the fundamental mechanism by which this compound structures the formulation. dsm.comnih.gov In an O/W emulsion, the emulsifier and co-emulsifier assemble into lamellar liquid crystals, which form the bilayers of the gel network. dsm.comcosmeticsandtoiletries.com These structures exist independently of the emulsified oil droplets and create an ordered, gel-like matrix in the continuous phase. nih.gov
These membrane-like liquid crystalline structures are responsible for both the viscosity of the emulsion and the stabilization of the oil-water interface. cosmeticsandtoiletries.com Freeze-fracture electron microscopy studies on analogous cetyl phosphate systems have revealed large, smooth areas of lamellar liquid crystalline structures that create a dense, stable network. dsm.com This highly ordered arrangement of molecules provides the formulation with long-term stability against phase separation and contributes to its desirable sensory properties, such as a rich texture. researchgate.netdsm.com
Contributions to Rheological Characteristics of Formulations
Application in Anhydrous Dispersions and Other Non-Aqueous Systems
This compound (DEAC-P) is a versatile phosphate ester surfactant utilized in a variety of formulation types, including anhydrous dispersions and other non-aqueous systems. Its efficacy in these formulations stems from its unique molecular structure, which combines a long, hydrophobic cetyl tail with a polar, hydrophilic diethanolamine-phosphate headgroup. This amphiphilic nature allows it to function effectively at the interface between different phases, even in the absence of water.
In anhydrous dispersions, where solid particles are suspended in a non-aqueous liquid medium, DEAC-P acts as a wetting and dispersing agent. The hydrophobic cetyl tail has a strong affinity for the non-aqueous vehicle, while the polar phosphate headgroup adsorbs onto the surface of the dispersed particles. This adsorption modifies the particle surface, making it more compatible with the surrounding liquid and facilitating the initial wetting process. This is crucial for achieving a homogenous dispersion and preventing the clumping of particles.
Table 1: Properties of this compound Relevant to Non-Aqueous Systems
| Property | Description | Relevance in Non-Aqueous Systems |
| Molecular Structure | Amphiphilic, with a C16 hydrophobic tail and a polar diethanolamine-phosphate headgroup. | Enables interaction with both the non-aqueous continuous phase and the dispersed particle surface. |
| Solubility | The cetyl tail provides solubility in a range of non-aqueous liquids, including oils and organic solvents. | Essential for its function as a dispersing agent in these systems. |
| Surface Activity | Adsorbs at the solid-liquid interface, modifying the surface properties of dispersed particles. | Facilitates wetting and prevents re-agglomeration of particles. |
| Ionic Nature | The phosphate group can be anionic, allowing for electrostatic interactions. | Can contribute to the stabilization of particles in certain non-aqueous media. |
Mechanisms of Interfacial Adhesion and Spreading in Formulation Contexts
The mechanisms by which this compound promotes interfacial adhesion and spreading are rooted in its ability to reduce interfacial tension. In any system with two immiscible phases, there is a natural tendency to minimize the contact area between them. By positioning itself at the interface, DEAC-P lowers the energy required to maintain this contact, thereby promoting adhesion and allowing one phase to spread over the other.
The orientation of DEAC-P at an interface is critical. The hydrophobic cetyl tail orients itself towards the non-polar phase (e.g., an oil or a particle surface), while the hydrophilic diethanolamine-phosphate headgroup is directed towards a more polar environment, or in the case of particle dispersions, it forms a layer on the particle surface. This molecular arrangement creates a bridge between the two phases, enhancing their affinity for each other.
In the context of a formulation, such as a lotion or cream, this enhanced spreading is crucial for the even application and sensory feel of the product. When a product containing DEAC-P is applied to a surface like the skin, it helps to reduce the contact angle of the formulation, allowing it to spread easily and form a uniform film. This is particularly important for products containing suspended particles, such as sunscreens with titanium dioxide or zinc oxide, as it ensures an even and effective protective layer.
The adhesion-promoting properties of DEAC-P are also vital for the stability of the formulation itself. By strengthening the interface between different components, it helps to prevent coalescence of droplets in an emulsion or the settling of particles in a suspension. This leads to a more stable and longer-lasting product.
Influence on Particle Dispersion and Agglomeration Minimization
This compound plays a significant role in achieving and maintaining a fine and stable particle dispersion, thereby minimizing agglomeration. The process of dispersing solid particles into a liquid medium involves three key steps: wetting of the powder, breaking down of agglomerates, and preventing re-agglomeration. DEAC-P is instrumental in the first and third steps.
As a wetting agent, DEAC-P facilitates the displacement of air from the surface of the particles and allows the liquid vehicle to coat them. This is achieved through the adsorption of the surfactant onto the particle surface, which lowers the solid-liquid interfacial tension. Once the particles are wetted and the initial agglomerates are broken down by mechanical energy (e.g., high-shear mixing), DEAC-P then acts to prevent them from clumping back together.
The primary mechanism by which DEAC-P prevents re-agglomeration in non-aqueous systems is through steric hindrance. After adsorbing onto the particle surfaces, the long cetyl chains extend into the surrounding liquid medium. These chains create a physical barrier that prevents the particles from getting close enough to each other for the attractive van der Waals forces to cause them to aggregate. This steric stabilization is a powerful mechanism for maintaining long-term dispersion stability.
In some non-aqueous systems with sufficient polarity, electrostatic repulsion can also contribute to stabilization. The anionic nature of the phosphate headgroup can impart a surface charge to the particles. If the surrounding medium can support this charge, the particles will repel each other, further preventing agglomeration. The effectiveness of this mechanism is dependent on the dielectric constant of the non-aqueous liquid.
Table 2: Research Findings on the Role of Phosphate Esters in Particle Dispersion
| Finding | Implication for this compound |
| Adsorption onto Particle Surfaces | Phosphate headgroups show strong affinity for the surfaces of metal oxides and other inorganic particles. |
| Steric Stabilization | Long alkyl chains of adsorbed phosphate esters provide a steric barrier against particle aggregation. |
| Reduction in Viscosity | Effective dispersion of particles leads to a reduction in the viscosity of the formulation at a given particle concentration. |
| Improved Color Strength | Better dispersion of pigment particles results in more efficient light scattering and absorption, leading to enhanced color. |
Analytical and Biophysical Characterization of Diethanolamine Cetyl Phosphate Systems
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR)
Spectroscopic methods are fundamental in confirming the molecular structure of Diethanolamine (B148213) Cetyl Phosphate (B84403), which is composed of a long hydrophobic cetyl chain, a central phosphate group, and a hydrophilic diethanolamine headgroup. vulcanchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to verify the presence and connectivity of the different molecular fragments.
¹H NMR: The spectrum would be expected to show characteristic signals for the terminal methyl group (triplet, ~0.9 ppm) and the multiple methylene (B1212753) groups of the C16 alkyl chain (multiplets, ~1.2-1.6 ppm). The methylene group adjacent to the phosphate oxygen would appear further downfield. Signals corresponding to the methylene groups of the diethanolamine moiety would be observable, typically as triplets in the 2.5-4.0 ppm range. ut.ac.ir
¹³C NMR: The carbon spectrum would display a series of distinct signals for the cetyl chain carbons, with the terminal methyl carbon appearing at high field (~14 ppm). The carbons of the diethanolamine headgroup would resonate at specific chemical shifts, for instance, around 49 ppm and 56 ppm in similar structures. ut.ac.ir
Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in the molecule.
The spectrum of Diethanolamine Cetyl Phosphate would exhibit strong C-H stretching vibrations from the cetyl chain around 2850-2950 cm⁻¹.
Characteristic peaks for the phosphate group (P=O and P-O-C stretches) would be prominent in the 900-1250 cm⁻¹ region.
The diethanolamine portion would show broad O-H stretching bands (~3300-3400 cm⁻¹) and N-H stretching bands. ut.ac.irresearchgate.net Peaks corresponding to N-H deformation may also be visible around 1460 cm⁻¹. researchgate.net
Chromatographic Methods for Purity Assessment (e.g., HPLC, GC)
Chromatography is crucial for assessing the purity of this compound and quantifying impurities, such as unreacted cetyl alcohol or free diethanolamine. vulcanchem.com
High-Performance Liquid Chromatography (HPLC): HPLC is a preferred method for analyzing non-volatile, amphiphilic compounds like this compound.
Methodology: Reversed-phase HPLC (RP-HPLC) is commonly employed. Due to the lack of a strong UV chromophore in the molecule, detectors like Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) are more suitable than standard UV detectors. researchgate.net
Application: The technique can separate the main compound from starting materials and by-products. For detecting trace amounts of residual diethanolamine, derivatization may be necessary to improve detection by UV or fluorescence detectors. researchgate.netrsc.org
Gas Chromatography (GC): GC is more suitable for volatile compounds. Its application to this compound is limited due to the compound's low volatility and high molecular weight.
Methodology: Analysis of the intact molecule would require high-temperature GC and likely derivatization to increase volatility.
Application: GC is more practical for quantifying volatile impurities, such as residual diethanolamine. scispace.comasn.sn This analysis often requires a polar capillary column and may use a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) for enhanced sensitivity. researchgate.netscispace.com
Surface Tension and Interfacial Tension Measurements (e.g., Du Noüy Ring, Spinning Drop Tensiometry)
As an amphiphilic surfactant, a primary function of this compound is to reduce the surface tension of water and the interfacial tension between oil and water phases, which is fundamental to its role as an emulsifier. vulcanchem.comfarmoganic.com
Surface Tension: Techniques like the Du Noüy ring method or the Wilhelmy plate method are used to measure the surface tension of aqueous solutions of the surfactant. nih.gov These measurements help determine the Critical Micelle Concentration (CMC), the concentration at which surfactant molecules begin to form micelles, leading to a plateau in surface tension reduction.
Interfacial Tension: The ability to lower the tension at an oil-water interface is critical for emulsion formation and stabilization. deascal.com Spinning drop tensiometry is particularly effective for measuring very low interfacial tensions. Studies on similar phosphate-based surfactants demonstrate a significant capacity to reduce interfacial tension. researchgate.net
Table 1: Illustrative Interfacial Tension Reduction by Phosphate Surfactants at a Water-Kerosene Interface
Data is illustrative and based on similar compounds as reported in scientific literature. researchgate.net
Rheological Characterization of Formulations (e.g., Brookfield Viscometry, Oscillatory Rheometry)
This compound is known to act as a texture enhancer and thickener in cosmetic formulations. farmoganic.comdeascal.com Rheological measurements are therefore essential to quantify its impact on the flow properties and physical stability of products like creams and lotions.
Brookfield Viscometry: This technique provides straightforward measurements of viscosity at different shear rates. It is useful for quality control and for characterizing the basic flow behavior (e.g., shear-thinning) of formulations containing the surfactant.
Oscillatory Rheometry: This more advanced method provides insights into the viscoelastic properties of a formulation. It measures the storage modulus (G'), representing elastic behavior, and the loss modulus (G''), representing viscous behavior. These parameters are critical for understanding cream stiffness, spreadability, and long-term stability against phase separation.
Particle Size and Zeta Potential Analysis in Colloidal Dispersions (e.g., Dynamic Light Scattering, Zetasizer)
In its function as an emulsifier, this compound stabilizes droplets of oil in water (or vice versa), forming colloidal dispersions. farmoganic.com
Dynamic Light Scattering (DLS): DLS is a primary technique for measuring the mean particle size and the size distribution (polydispersity) of the emulsion droplets or vesicles formed by the surfactant. This is critical for predicting emulsion stability and texture.
Zeta Potential Analysis: The zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the droplets, which governs the repulsive forces between them. anton-paar.com A sufficiently high positive or negative zeta potential is necessary to prevent droplets from aggregating (flocculation and coalescence). The phosphate and amine groups in this compound contribute to this surface charge. A zeta potential more positive than +30 mV or more negative than -30 mV is generally considered to indicate good colloidal stability. researchgate.net
Table 2: General Correlation Between Zeta Potential and Colloidal Stability
This table provides a general guideline for interpreting zeta potential values. researchgate.net
Electron Microscopy for Morphology of Self-Assembled Structures (e.g., TEM, SEM)
The amphiphilic nature of this compound drives it to self-assemble into various supramolecular structures in solution, such as micelles, vesicles (liposomes), or lamellar phases. vulcanchem.com Electron microscopy is used to directly visualize the morphology of these structures.
Transmission Electron Microscopy (TEM): TEM offers high-resolution imaging of the size and shape of individual nanostructures. Negative staining or cryo-TEM techniques can be used to visualize micelles or vesicles, confirming their spherical or lamellar morphology and providing dimensional information that complements DLS data.
Scanning Electron Microscopy (SEM): SEM is used to examine the surface topography and microstructure of solid or semi-solid formulations. For example, it can be used to visualize the structure of a dried cream or lotion, providing insights into the arrangement of the dispersed phase stabilized by the surfactant.
Calorimetric Studies of Phase Transitions and Micellization Enthalpy
Calorimetric techniques are employed to study the thermodynamics of processes involving this compound, such as micellization and phase transitions.
Isothermal Titration Calorimetry (ITC): ITC is a powerful technique for directly measuring the heat changes associated with micelle formation. By titrating a concentrated surfactant solution into water, one can determine the critical micelle concentration (CMC) and the enthalpy of micellization (ΔH°m). tdl.org The CMC for this compound is reported to be in the range of 0.01–0.1 mM. vulcanchem.com
Differential Scanning Calorimetry (DSC): DSC is used to detect phase transitions in the bulk material or in concentrated solutions. It can identify events such as the melting point of the solid surfactant or temperature-dependent phase changes in liquid crystalline structures formed by the surfactant in water.
The thermodynamic parameters of micellization, including the Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m), provide a complete picture of the driving forces for self-assembly. tdl.org
Table 3: Illustrative Thermodynamic Parameters of Micellization
The values and signs are typical for surfactant micellization and illustrate the principles involved. tdl.org
Theoretical Modeling and Computational Studies of Diethanolamine Cetyl Phosphate
Molecular Dynamics Simulations of DCP at Interfaces
Molecular dynamics (MD) simulations are instrumental in revealing the dynamic behavior of surfactant molecules at interfaces, such as the oil-water interface in an emulsion. mit.edu These simulations track the movement and interactions of atoms and molecules over time, providing a microscopic view of how surfactants stabilize emulsions. mit.edunih.gov
For phosphate (B84403) ester surfactants like DCP, MD simulations can elucidate several key properties:
Interfacial Adsorption and Orientation: Simulations show that amphiphilic molecules like cetyl phosphate orient themselves at the oil-water interface, with the hydrophobic cetyl (C16) tail penetrating the oil phase and the hydrophilic phosphate headgroup remaining in the aqueous phase. The diethanolamine (B148213) counter-ion would be located near the phosphate headgroup in the aqueous phase.
Interfacial Film Characteristics: The arrangement and packing of surfactant molecules create an interfacial film that is critical for emulsion stability. kinampark.com MD simulations can characterize the thickness, density, and elasticity of this film. kinampark.com Studies on similar anionic surfactants have used MD to explore how factors like temperature and salinity affect the interfacial film's properties. researcher.life
Interaction Energies: Researchers have used MD simulations to calculate the interaction energy between surfactants and mineral surfaces. For instance, a study on potassium cetyl phosphate (PCP) and magnesite surfaces showed a significantly higher interaction energy compared to calcite, explaining its selectivity as a flotation collector. researchgate.net The interaction energy (-ΔE) for the magnesite-PCP system was found to be much higher than that of the calcite-PCP system, indicating stronger adsorption. researchgate.net
A representative MD study on a related system investigated the adsorption of cetyl phosphate on mineral surfaces. acs.org The simulation results highlighted a higher concentration profile of the surfactant near the target mineral surface, supporting its selective adsorption. researchgate.net Such simulations often employ force fields like COMPASS II to accurately predict molecular interactions. researchgate.net
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of molecules. tandfonline.comresearchgate.net These methods are used to understand the nature of chemical bonds, charge distributions, and reaction mechanisms at the atomic level. rsc.org
For a molecule like Diethanolamine Cetyl Phosphate, DFT studies can reveal:
Charge Distribution: The distribution of partial charges on the atoms determines the molecule's polarity and how it interacts with other molecules. In organophosphorus compounds, the charge density on the phosphoryl oxygen is a key parameter, influenced by the electronegativity and conformation of the substituent groups. tandfonline.com DFT can precisely calculate these charges, explaining the strong interaction of the phosphate headgroup with water and cations.
Reactivity and Reaction Mechanisms: DFT is used to model chemical reactions, such as the hydrolysis of phosphate esters or their interaction with surfaces. rsc.orgresearchgate.net Studies on the adsorption of phosphate esters on metal oxide surfaces, like BaTiO3 or Fe2O3, use DFT to determine the most favorable adsorption sites and geometries. researchgate.netacs.org For example, research has shown that phosphate esters can adsorb dissociatively, forming strong bonds with the surface. acs.orgacs.org
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO) are crucial indicators of a molecule's ability to donate or accept electrons, which governs its reactivity. mdpi.com For anionic surfactants, these quantum mechanical descriptors are significant factors in models predicting their properties. mdpi.com
A study investigating the adsorption of various surfactants on an α-Fe2O3(0001) surface using DFT found that strong chemisorption was observed for all considered functional groups, including carboxylic acids, which share characteristics with phosphate headgroups. acs.org
Table 1: Representative Quantum Mechanical Descriptors for Anionic Surfactants (Note: This table is illustrative, based on general findings for anionic surfactants, as specific data for DCP is not available. The values indicate the relative importance of different descriptors in QSAR models.)
| Descriptor | Description | Relative Importance in CMC Models |
|---|---|---|
| KH0 | Kier & Hall molecular connectivity index (zero-th order) | High |
| E_T | Total energy of the molecule | High |
| D | Molecular dipole moment | Medium |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Medium |
| ΔH_f | Molar heat of formation | Low |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Low |
Source: Adapted from findings on QSAR models for anionic surfactants. mdpi.com
Coarse-Grained Modeling of Self-Assembly Processes
While all-atom MD simulations provide high detail, they are computationally expensive for studying large-scale phenomena like the self-assembly of thousands of surfactant molecules into micelles or other structures. researchgate.net Coarse-grained (CG) modeling simplifies the system by grouping several atoms into single "beads," allowing for simulations over much longer time and length scales. rug.nlresearchgate.net
The MARTINI force field is a widely used CG model for biomolecular and surfactant simulations. researchgate.netrug.nlscispace.com Applying this methodology to DCP would involve:
Mapping: The cetyl tail, the phosphate headgroup, and the diethanolamine counter-ion would each be represented by a small number of CG beads.
Simulation of Aggregation: Simulations starting from a random distribution of DCP molecules in water would show their spontaneous aggregation into structures like spherical or worm-like micelles above a certain concentration (the critical micelle concentration, or CMC).
Predicting Mesophases: At higher concentrations, CG simulations can predict the formation of different liquid crystalline phases (mesophases), which is crucial for understanding the rheology of concentrated surfactant solutions. whiterose.ac.uk
Studies using the MARTINI force field have successfully estimated the CMC and mean aggregation numbers for various ionic surfactants. researchgate.net Modifications to the force field, particularly regarding electrostatic interactions, have been shown to be important for accurately modeling ionic surfactant systems. researchgate.net
Predictive Models for Emulsion Stability and Rheological Properties
Computational models are being developed to predict macroscopic properties like emulsion stability and rheology from molecular-level information. nih.govnih.gov This multi-scale modeling approach bridges the gap between molecular simulations and industrial applications.
Rheological Properties: The flow behavior (rheology) of an emulsion is complex and depends on factors like droplet size, concentration, and inter-droplet interactions. researchgate.net Multi-scale simulations can predict rheological properties. For example, MD simulations can provide parameters like interfacial tension as a function of surfactant concentration, which are then used as inputs for larger-scale methods like the Lattice Boltzmann Method (LBM) to calculate the viscosity of the emulsion under shear. nih.gov Such models have successfully observed shear-thinning phenomena in simulated emulsions. nih.gov Machine learning models, such as Artificial Neural Networks (ANN), are also being used to predict foam viscosity based on experimental rheological data under various conditions. acs.org
Table 2: Example of Multi-Scale Modeling for Emulsion Rheology
| Simulation Scale | Method | Output / Property Calculated |
|---|---|---|
| Microscopic | Molecular Dynamics (MD) | Interfacial tension vs. surfactant concentration and temperature |
| Mesoscopic | Lattice Boltzmann Method (LBM) | Relative viscosity of emulsion vs. shear rate and temperature |
| Macroscopic | Machine Learning (e.g., ANN) | Predictive model for foam/emulsion viscosity based on experimental data |
Source: Based on principles from multi-scale and machine learning rheology studies. nih.govacs.org
Development of Quantitative Structure-Activity Relationships (QSARs) for Phosphate Ester Surfactants
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a molecule to a specific activity or property. wikipedia.org For surfactants, QSARs can predict properties like CMC, surface tension, and emulsifying ability based on calculated molecular descriptors. mdpi.commdpi.com
While specific QSAR models for this compound were not found, the methodology is well-established for surfactants. The development of a QSAR model for phosphate esters would involve:
Data Set Compilation: Gathering experimental data for a series of phosphate ester surfactants with varying structures (e.g., different alkyl chain lengths, different counter-ions).
Descriptor Calculation: Using computational chemistry to calculate a large number of molecular descriptors for each surfactant. These can be constitutional, topological, geometric, or quantum chemical (like E-HOMO, E-LUMO, atomic charges). mdpi.comnih.gov
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or non-linear methods like Artificial Neural Networks (ANN) to build a mathematical model that correlates a subset of the descriptors with the property of interest. nih.govrsc.org
Validation: Testing the model's predictive power on a set of molecules not used in the model-building process. nih.gov
Recent studies have successfully used QSAR and machine learning to screen for effective emulsifiers, indicating the power of this approach. nih.gov For instance, a model combining molecular descriptors with a random forest algorithm showed high accuracy (93.33%) in predicting emulsifying ability. nih.gov For other surfactant classes, QSAR models have been developed to predict properties like aggregation number with high correlation coefficients (R² > 0.9). rsc.org
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | DCP |
| Cetyl Phosphate | Hexadecyl dihydrogen phosphate |
| Potassium Cetyl Phosphate | PCP |
| Diethyl-2,4-dinitrophenylphosphate | DEDNPP |
| Barium Titanate | BaTiO3 |
Emerging Research Directions and Future Perspectives
Novel Synthetic Routes for Enhanced Sustainability and Green Chemistry Principles
The traditional synthesis of Diethanolamine (B148213) Cetyl Phosphate (B84403) (DCP) and other phosphate esters often involves processes that are coming under increased scrutiny due to environmental and health concerns. google.com As a result, the field of green chemistry is driving research into more sustainable synthetic methods. ijsetpub.com This involves the exploration of novel catalysts, safer reaction media, and more energy-efficient processes. researchgate.netresearchgate.net
Current research in green chemistry emphasizes the use of biodegradable and renewable resources to produce surfactants. acs.org For DCP, this could involve sourcing the cetyl group from plant-based oils and developing biocatalytic or enzymatic processes for the phosphorylation and subsequent neutralization with diethanolamine. ijsetpub.com Biocatalysts, such as enzymes, offer high selectivity and can operate under milder reaction conditions, which reduces energy consumption and the formation of byproducts. ijsetpub.com
Key Research Directions in Green Synthesis of DCP:
| Research Area | Focus | Potential Benefits |
| Biocatalysis | Use of enzymes for phosphorylation and neutralization. | High selectivity, mild reaction conditions, reduced energy consumption. ijsetpub.com |
| Renewable Feedstocks | Sourcing cetyl alcohol from plant-based oils. | Reduced reliance on fossil fuels, improved biodegradability. ijsetpub.com |
| Green Solvents | Replacement of hazardous organic solvents with water or supercritical fluids. | Reduced environmental pollution and worker exposure. ijsetpub.com |
| Reusable Catalysts | Development of solid acid catalysts or immobilized enzymes. | Minimized waste, improved cost-effectiveness. researchgate.net |
Exploration of Diethanolamine Cetyl Phosphate in Targeted Colloidal Systems for Controlled Release Applications
This compound's amphiphilic nature, possessing both a hydrophilic diethanolamine head and a lipophilic cetyl tail, makes it an excellent candidate for forming and stabilizing colloidal systems like emulsions and nanoparticles. farmoganic.comupichem.com These systems are of significant interest for the controlled release of active ingredients in various applications, including pharmaceuticals and cosmetics. google.comresearchgate.net
The structure of DCP allows it to form stable interfaces between oil and water phases, encapsulating active substances within the dispersed phase. farmoganic.com The release of these substances can then be controlled by various factors, including the composition of the formulation, the particle size of the colloidal system, and external stimuli. researchgate.net
Research is actively exploring how to tailor the properties of DCP-based colloidal systems for specific controlled release profiles. This includes investigating the influence of co-emulsifiers and other formulation components on the stability and release characteristics of the system. researchgate.net For instance, the interaction of DCP with other surfactants or polymers can modify the structure of the interfacial film, thereby affecting the diffusion rate of the encapsulated active. acs.org The development of these targeted colloidal systems holds promise for enhancing the efficacy and reducing the side effects of various active compounds. upertis.ac.id
Integration of DCP in Responsive Materials and Smart Formulations
The integration of this compound into responsive materials and smart formulations is an emerging area of research with significant potential. Responsive materials are designed to undergo a change in their properties in response to external stimuli, such as pH, temperature, or the presence of specific molecules. researchgate.net DCP, with its ionizable phosphate and amine groups, can contribute to the pH-responsiveness of a formulation. rjpn.orgmdpi.com
In smart formulations, DCP can act as a stabilizer for stimuli-responsive polymers or other functional components. For example, in a pH-sensitive microgel system, the protonation or deprotonation of DCP's functional groups in response to pH changes could trigger the swelling or shrinking of the gel, leading to the controlled release of an encapsulated active ingredient.
Furthermore, the self-assembly properties of DCP can be harnessed to create structured materials. At certain concentrations and conditions, DCP can form lamellar gel networks in aqueous systems. researchgate.net These networks can be designed to be responsive to external triggers, leading to a change in the rheological properties or the release of entrapped molecules. This opens up possibilities for creating "smart" creams, lotions, and other personal care products that deliver their benefits in a more controlled and targeted manner.
Advanced Characterization Techniques for In-situ Interfacial Dynamics
Understanding the behavior of this compound at interfaces is crucial for optimizing its performance as an emulsifier and stabilizer. farmoganic.comupichem.com Advanced characterization techniques are being increasingly employed to study the in-situ dynamics of DCP at oil-water and air-water interfaces. These techniques provide valuable insights into the molecular arrangement, packing, and interactions of DCP molecules, which govern the stability and properties of the resulting emulsions and foams. researchgate.net
Techniques such as neutron reflectometry and small-angle neutron scattering (SANS) can provide detailed information about the structure and thickness of the interfacial layer formed by DCP. X-ray scattering techniques can be used to probe the crystalline or liquid-crystalline phases that DCP may form at the interface or in the bulk phase.
Molecular dynamics (MD) simulations are also becoming a powerful tool to complement experimental studies. mdpi.commdpi.com MD simulations can provide a detailed, atomistic-level view of the adsorption of DCP molecules at an interface, their orientation, and their interactions with solvent molecules and other components of the formulation. mdpi.com This information is invaluable for understanding the mechanisms of emulsion stabilization and for designing new DCP-based formulations with improved performance.
Advanced Characterization Techniques for DCP:
| Technique | Information Obtained |
| Neutron Reflectometry | Structure and thickness of the interfacial layer. |
| Small-Angle Neutron Scattering (SANS) | Size, shape, and aggregation of DCP micelles or vesicles in solution. |
| X-ray Scattering | Crystalline and liquid-crystalline phases of DCP. |
| Molecular Dynamics (MD) Simulations | Atomistic-level details of interfacial adsorption and interactions. mdpi.commdpi.com |
Synergistic Interactions with Biopolymers and Complex Macromolecules
The interaction of this compound with biopolymers and other complex macromolecules is a growing area of research, with potential applications in food, cosmetics, and pharmaceuticals. boem.govresearchgate.net Biopolymers such as proteins and polysaccharides are often used as thickeners, stabilizers, or active ingredients in complex formulations. The interaction between DCP and these macromolecules can significantly influence the stability, rheology, and functional properties of the final product.
For example, the electrostatic interactions between the charged groups of DCP and charged biopolymers can lead to the formation of complexes that can either enhance or destabilize an emulsion. researchgate.net The nature of this interaction depends on factors such as the pH, ionic strength, and the relative concentrations of the surfactant and the biopolymer.
Understanding these synergistic interactions is key to designing stable and effective formulations. For instance, in a cosmetic cream, the interaction between DCP and a biopolymer like hyaluronic acid could lead to improved skin hydration and a more desirable texture. In a food emulsion, the right combination of DCP and a protein could result in a product with enhanced stability and mouthfeel. Researchers are using a variety of techniques, including rheology, microscopy, and scattering methods, to study these complex interactions and to develop a predictive understanding of their effects. researchgate.net
Potential for Functionalization and Derivatization of DCP for Specific Research Applications
The chemical structure of this compound offers several possibilities for functionalization and derivatization to create novel molecules with tailored properties for specific research applications. bris.go.kr The hydroxyl groups on the diethanolamine moiety and the phosphate group itself can serve as reactive sites for chemical modification. ebsco.com
For instance, the hydroxyl groups could be esterified with other fatty acids to create mixed-ester phosphates with different hydrophilic-lipophilic balances (HLB) and, consequently, different emulsifying properties. Alternatively, they could be reacted with monomers to create polymerizable surfactants (surfmers) that can be incorporated into polymer networks to provide permanent emulsification. google.com
The phosphate group can also be a target for derivatization. For example, it could be used to chelate metal ions for applications in catalysis or as a delivery vehicle for metal-based drugs. Furthermore, the diethanolamine part of the molecule could be replaced with other amino alcohols to fine-tune the properties of the resulting phosphate ester. ebsco.com This synthetic versatility opens up a wide range of possibilities for creating new functional materials based on the DCP scaffold for advanced research and technological applications.
Q & A
Basic: What are the established protocols for synthesizing diethanolamine cetyl phosphate, and how can purity be verified?
Answer:
this compound is synthesized via a two-step acid-base reaction. First, orthophosphoric acid (OPA) is slowly added to diethanolamine under controlled cooling (e.g., ice bath) to prevent exothermic runaway. The mixture is then heated to 115–120°C for 2 hours to complete esterification, yielding a viscous liquid . Purity is verified using FT-IR spectroscopy (4,000–400 cm⁻¹ range) to confirm phosphate ester bond formation (P=O stretch at ~1,250 cm⁻¹) and absence of unreacted starting materials. Dynamic viscosity measurements (e.g., using rotational viscometry) can further validate consistency across batches .
Basic: Which analytical methods are recommended for characterizing this compound in colloidal systems?
Answer:
Key methods include:
- Dynamic viscosity analysis : Track viscosity changes over time (e.g., days 1–3) to assess stabilization in aqueous dispersions .
- FT-IR spectroscopy : Identify functional groups (e.g., phosphate ester bonds) and monitor degradation products .
- pH titration : Measure the pH of 10% aqueous solutions to confirm ionic liquid behavior (e.g., pH ~4.2 for diethanolamine phosphate) .
- Chromatography : Use HPLC with UV detection (e.g., 205 nm) to quantify residual diethanolamine or cetyl alcohol .
Advanced: How can researchers optimize this compound concentration to balance emulsification efficacy and colloidal stability?
Answer:
Design a factorial experiment varying concentration (e.g., 0.5–5% w/w) and evaluate:
- Emulsification efficiency : Measure droplet size distribution (dynamic light scattering) and zeta potential to assess stability .
- Viscosity profiles : Use rheometry to identify critical concentrations where viscosity plateaus, indicating optimal coalescent activity .
- Film hardness : Compare modified coatings (e.g., styrene-acrylic dispersions) against controls using pendulum hardness testers .
Controlled aging studies (e.g., 30 days at 40°C) can further validate long-term stability .
Advanced: What methodologies address diethanolamine interference in enzymatic assays such as alkaline phosphatase (ALP) activity?
Answer:
Diethanolamine (DEA) buffers can react with assay substrates (e.g., 4-aminophenol), producing false signals . Mitigation strategies include:
- Alternative substrates : Replace 4-nitrophenyl phosphate (pNPP) with 4-aminophenyl phosphate (APP), which minimizes DEA interaction while maintaining sensitivity .
- Buffer substitution : Use 2-amino-2-methyl-1-propanol (AMP) at pH 10.5, which shows lower inhibition from DEA contaminants like monoethanolamine .
- Pre-incubation protocols : Pre-treat samples with DEA-free reagents before initiating reactions with substrates to isolate enzyme-specific activity .
Advanced: How can contradictory data in aerobic degradation studies of ethanolamine derivatives be resolved?
Answer:
Discrepancies in degradation rates (e.g., phosphate-limited vs. unamended conditions) require controlled variable testing:
- Nutrient supplementation : Compare degradation kinetics in phosphate-amended vs. unamended systems to identify limiting factors .
- Microbial profiling : Use 16S rRNA sequencing to assess microbial community shifts under aerobic/anaerobic conditions .
- Direct vs. indirect monitoring : Validate degradation via direct chemical analysis (e.g., LC-MS) rather than respirometry to avoid confounding by co-metabolism .
Basic: What are the environmental implications of this compound degradation, and how can its persistence be modeled?
Answer:
Diethanolamine derivatives exhibit phosphate-dependent biodegradation. Aerobic degradation half-lives range from 64 days (unamended) to faster rates with phosphate supplementation . Modeling tools include:
- QSAR models : Predict degradation pathways based on ester bond hydrolysis and microbial utilization.
- Batch reactor studies : Simulate soil/water systems with varying pH (4–9) and nutrient levels to derive first-order decay constants .
- Ecotoxicity assays : Use Daphnia magna or algal growth inhibition tests to assess post-degradation metabolite toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
